(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine
Description
(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is a pyrazole-derived compound featuring a tert-butyl group at position 5 of the pyrazole ring and a pyridin-2-yl substituent at position 2.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-8-10(9-14)17(16-11)12-6-4-5-7-15-12/h4-8H,9,14H2,1-3H3 |
InChI Key |
UEBYLDWEXHKHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CN)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine typically involves:
- Protection of pyrazole nitrogen to control regioselectivity.
- Functionalization of the pyrazole ring, including introduction of tert-butyl and pyridin-2-yl substituents.
- Palladium-catalyzed cross-coupling to install the pyridin-2-yl moiety.
- Deprotection and subsequent conversion to the methanamine functionality.
This approach is supported by the work reported in the literature on bis-heteroaryl pyrazoles as kinase inhibitors, where similar synthetic steps were employed to achieve high regioselectivity and yield.
Protection and Functionalization of Pyrazole
A key step involves protecting the pyrazole nitrogen using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This protection allows for selective oxidation and substitution reactions without affecting the pyrazole core. For example, commercially available pyrazole is protected with SEM chloride in the presence of cesium carbonate in dimethylformamide at room temperature, yielding a mixture of regioisomers.
Subsequently, oxidation with m-chloroperbenzoic acid converts the protected pyrazole to a sulfone intermediate, which is then subjected to nucleophilic displacement with p-anisidine or other nucleophiles to introduce desired substituents.
Palladium-Catalyzed Cross-Coupling
The installation of the pyridin-2-yl group at the 2-position of the pyrazole is achieved via palladium-catalyzed Suzuki-Miyaura coupling. The sulfone intermediate or appropriately brominated pyrazole derivatives are reacted with pyridin-2-yl boronic acids or boronates in the presence of palladium catalysts such as Pd(dba)3, with phosphine ligands (e.g., PCy3) and base (e.g., K3PO4) in dioxane solvent under reflux conditions.
In cases where direct coupling fails, an alternative route involves bromination of the pyrazole ring followed by SEM protection, chromatographic separation of regioisomers, and conversion to boronic acid intermediates before coupling.
Deprotection and Conversion to Methanamine
After successful coupling, the SEM protecting group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran at room temperature to liberate the free pyrazole nitrogen. The resulting intermediate is then converted to the methanamine derivative through reductive amination or other amine-introducing reactions, often involving reduction of aldehyde or nitrile precursors.
Additional Synthetic Notes
- Neutralization and extraction steps are crucial for purification, typically involving aqueous NaOH neutralization, ethyl acetate extraction, drying over magnesium sulfate, and solvent evaporation under reduced pressure.
- Reaction temperatures vary from 0 °C for sensitive steps (e.g., addition of benzyl alcohol in DMF) to reflux conditions for coupling and acylation reactions.
- Chromatographic techniques are employed for regioisomer separation and purification of intermediates.
Data Tables on Chemical Profiles and Synthetic Yields
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazole Protection | SEMCl, Cs2CO3, DMF, room temp | Mixture of regioisomers (1:1.4 ratio) |
| Oxidation | m-Chloroperbenzoic acid, THF, 0 °C to r.t. | Sulfone intermediate |
| Nucleophilic Displacement | p-Anisidine, THF, reflux | Substituted pyrazole derivative |
| Pd-Catalyzed Coupling | Pd(dba)3, PCy3, K3PO4, dioxane, reflux | Pyridin-2-yl substituted pyrazole |
| Deprotection | TBAF, THF, room temp | Free pyrazole nitrogen |
| Methanamine Formation | Reductive amination or amine introduction step | Target compound formation |
| Compound | IC50 ALK2 (R206H) (µM) | Aqueous Solubility (µM) | Human Plasma Protein Binding (%) | Liver Microsomal Stability (%) |
|---|---|---|---|---|
| LDN-193189 | 0.020 | 10.6 | 97.8 | 68.4 (human), 25.9 (mouse) |
| RK-59638 (6a) | 0.684 | 6.4 | 85 | 40.0 (human), 0.0 (mouse) |
Note: RK-59638 (6a) is a bis-heteroaryl pyrazole related to the target compound, used here for comparative purposes in biological activity and solubility.
Extensive Research Discoveries
- The use of SEM protection is critical for controlling regioselectivity and enabling functional group transformations on the pyrazole ring.
- Palladium-catalyzed Suzuki-Miyaura coupling remains the most effective method for installing heteroaryl groups such as pyridin-2-yl on pyrazole scaffolds.
- The combination of oxidation to sulfone and nucleophilic displacement provides a versatile route to introduce various substituents on the pyrazole ring.
- Deprotection with TBAF is mild and efficient, preserving sensitive functional groups.
- The synthetic route allows for structural modifications to optimize biological activity and physicochemical properties, as demonstrated in kinase inhibitor development programs.
- Purification steps involving aqueous neutralization, organic extraction, drying, and evaporation are standard and necessary to isolate high-purity intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, oximes
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a ligand in the study of metal complexes and their biological activities.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
A closely related compound, (5-tert-butyl-1H-pyrazol-3-yl)methanamine hydrochloride (), shares the tert-butyl and methanamine groups but lacks the pyridin-2-yl substituent. Key differences include:
- Pyridinyl vs. This may enhance binding affinity to biological targets like enzymes or receptors.
- Hydrochloride Salt vs. Free Base : The analog in is a hydrochloride salt (C8H16ClN3), likely improving aqueous solubility compared to the free base form of the target compound.
Table 1: Structural and Molecular Comparison
| Property | (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine | (5-Tert-butyl-1H-pyrazol-3-yl)methanamine Hydrochloride |
|---|---|---|
| Molecular Formula | C13H19N5 (estimated) | C8H16ClN3 |
| Substituents at Pyrazole Ring | 5-tert-butyl, 2-pyridin-2-yl, 3-methanamine | 5-tert-butyl, 3-methanamine |
| Key Functional Groups | Pyridine ring, tertiary amine | Hydrochloride salt, primary amine |
| Potential Applications | Drug design, catalysis | Intermediate for synthesis, salt-enhanced stability |
Biological Activity
Structural Characteristics
The molecular formula of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is , with a molecular weight of approximately 230.34 g/mol. Key structural features include:
- Pyrazole ring : Often associated with various pharmacological properties.
- Pyridine moiety : Known for its role in enhancing solubility and biological activity.
- Tert-butyl group : Imparts lipophilicity, which can influence the compound's interaction with biological membranes.
Biological Activity Overview
Though specific data on (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is scarce, compounds with similar structures have exhibited significant biological activities:
- Antitumor Activity : Many pyrazole derivatives have been studied for their anticancer properties. For example, certain pyrazole carboxamides have shown notable antifungal activity and potential as antitumor agents against various cancer cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties, with several studies highlighting their ability to inhibit pro-inflammatory pathways .
- Antimicrobial Properties : Research indicates that some pyrazole compounds possess antibacterial and antifungal activities, making them candidates for further drug development .
Antitumor Studies
A study involving various pyrazole derivatives demonstrated that these compounds could effectively inhibit the growth of cancer cells, particularly in breast cancer models. The research highlighted the potential synergistic effects when combined with established chemotherapeutic agents like doxorubicin . Notably, compounds with halogen substituents showed enhanced cytotoxicity.
Anti-inflammatory Mechanisms
Research has indicated that certain pyrazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation. This has implications for treating chronic inflammatory diseases .
Antimicrobial Testing
A screening of imidazo-pyrazole and pyrazole derivatives revealed significant antimicrobial activity against Mycobacterium species, indicating their potential as new therapeutic agents for tuberculosis .
Comparison Table of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazole Carboxamide | Pyrazole ring, amide group | Antifungal, Antitumor |
| Isoxazole Pyrazole | Isoxazole fused with pyrazole | Antitubercular |
| 1-Thiocarbamoyl Pyrazoles | Thiocarbamoyl group | Cytotoxicity in breast cancer |
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR validate the pyrazole-pyridine scaffold and tert-butyl group integration (e.g., δ 1.3 ppm for tert-butyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N) to rule out hydrate or solvent residues .
Advanced: How can computational tools predict feasible synthetic routes for novel derivatives?
Q. Methodological Answer :
- Retrosynthetic analysis : Databases like Reaxys and Pistachio identify precedents for pyrazole-pyridine bond formation, suggesting viable starting materials .
- DFT calculations : Optimize transition states for regioselective pyridine substitutions, reducing trial-and-error syntheses .
- Machine learning : Platforms like BKMS_METABOLIC predict reaction feasibility and side-product risks based on electronic and steric parameters .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility .
- Waste disposal : Segregate halogenated solvents (e.g., CHCl) and acidic residues for professional hazardous waste treatment .
Advanced: How can researchers address low yields in the final deprotection step of the methanamine group?
Q. Methodological Answer :
- Acid optimization : Replace TFA with HCl in dioxane for milder deprotection, minimizing pyrazole ring degradation .
- Temperature control : Gradual warming (0°C → RT) prevents exothermic side reactions .
- Scavenger resins : Use polymer-bound scavengers (e.g., trisamine resins) to remove excess acid and byproducts post-deprotection .
Basic: What are the stability considerations for storing (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine?
Q. Methodological Answer :
- Storage conditions : Keep under argon at –20°C in amber vials to prevent oxidation and photodegradation .
- Moisture control : Use molecular sieves in storage containers to avoid hydrate formation .
- Stability monitoring : Perform periodic HPLC checks (C18 columns, acetonitrile/water mobile phase) to detect degradation .
Advanced: How can structural modifications enhance the compound's solubility for biological assays?
Q. Methodological Answer :
- Salt formation : Convert the free amine to hydrochloride or citrate salts to improve aqueous solubility .
- PEGylation : Introduce polyethylene glycol (PEG) chains via carbamate linkages at the methanamine group .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins in vitro .
Basic: What experimental designs are used to study the compound's reactivity under varying pH conditions?
Q. Methodological Answer :
- pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to identify hydrolysis-sensitive sites .
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., pyridine π→π* transitions) to correlate protonation states with reactivity .
- LC-MS stability assays : Quantify degradation products after 24-hour exposure to simulated gastric/intestinal fluids .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Methodological Answer :
- Dose-response validation : Replicate assays (e.g., IC) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if observed bioactivity discrepancies stem from differential metabolism .
- Target engagement studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
